ethyl 4-(4-{[2-(dimethylamino)ethyl](4-methyl-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a synthetic small molecule characterized by a benzothiazole core, a piperazine sulfonyl group, and a carbamoyl-linked dimethylaminoethyl side chain. The hydrochloride salt enhances solubility, a critical factor for pharmacokinetic optimization.
Properties
IUPAC Name |
ethyl 4-[4-[2-(dimethylamino)ethyl-(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O5S2.ClH/c1-5-36-26(33)29-14-16-30(17-15-29)38(34,35)21-11-9-20(10-12-21)24(32)31(18-13-28(3)4)25-27-23-19(2)7-6-8-22(23)37-25;/h6-12H,5,13-18H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHBTGUIACVRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(C=CC=C4S3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, which contribute to its biological activity:
- Ethyl Ester : Enhances solubility and bioavailability.
- Piperazine Ring : Known for its role in pharmacology, particularly in antipsychotic and antidepressant medications.
- Benzothiazole Moiety : Associated with antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including E. coli and S. aureus . Ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is hypothesized to exhibit similar effects due to its structural analogies.
Anticancer Potential
The compound's ability to interact with biological targets suggests potential anticancer properties. A study on related thiazole compounds demonstrated significant cytotoxic effects against cancer cell lines . The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Neuropharmacological Effects
The dimethylamino group in the structure points toward possible neuropharmacological effects. Compounds with this moiety have been linked to increased neurotransmitter availability, particularly serotonin and norepinephrine, which could imply antidepressant-like effects .
The biological activity of ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride may involve:
- Inhibition of Enzymatic Pathways : The sulfonamide group may interfere with bacterial folic acid synthesis.
- Receptor Modulation : The piperazine structure may act on central nervous system receptors, influencing neurotransmission.
- Oxidative Stress Reduction : Similar compounds have shown antioxidant properties that protect cells from oxidative damage.
Study 2: Cytotoxicity in Cancer Cells
In vitro studies on related compounds demonstrated a significant reduction in cell viability across various cancer cell lines. The observed IC50 values were promising, indicating that structural modifications could enhance activity . Future research could focus on optimizing the target compound for improved potency.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its structural features that may confer biological activity. The presence of a piperazine ring is often associated with pharmacological properties, including central nervous system activity and interaction with neurotransmitter systems.
Potential Therapeutic Uses
- Anticancer Activity : Some studies suggest that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The benzothiazole moiety is known for its anticancer properties, making this compound a candidate for further investigation in cancer therapies .
- Neurological Disorders : Given the dimethylamino group, the compound may exhibit activity as a neuroprotective agent or as a treatment for disorders such as depression or anxiety. Research into piperazine derivatives has shown promise in modulating neurotransmitter levels, particularly serotonin and dopamine .
Biochemical Applications
In biochemical research, the compound's unique structure allows it to serve as a probe or inhibitor for various biological processes.
Enzyme Inhibition Studies
- Inhibitors of Differentiation (Id) : The compound has been identified as a potential inhibitor of Id proteins, which play critical roles in cellular differentiation processes. This inhibition could be leveraged to study differentiation pathways in stem cells and cancer cells .
- Targeting Specific Receptors : The sulfonamide group can enhance binding affinity to certain biological targets, potentially allowing for the development of selective inhibitors that could be used in research to elucidate receptor functions.
Pharmaceutical Development
The pharmaceutical industry is increasingly interested in compounds that can be synthesized and modified to optimize their therapeutic profiles.
Formulation Development
- Drug Delivery Systems : The solubility and stability of this compound make it suitable for formulation into various drug delivery systems. Its hydrochloride salt form enhances solubility in aqueous environments, which is advantageous for oral or injectable formulations.
- Combination Therapies : There is potential for this compound to be used in combination with other therapeutic agents to enhance efficacy or reduce side effects through synergistic effects.
Table 1: Summary of Research Findings on Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzothiazole Derivatives
Benzothiazole-containing compounds are widely studied for their anticancer and antimicrobial properties. For instance, N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) shares the benzothiazole-piperazine motif but lacks the sulfonyl and carbamoyl groups present in the target compound. Experimental data show BZ-IV exhibits moderate cytotoxicity (IC₅₀ = 12.3 µM in HeLa cells), suggesting that the additional sulfonyl-carbamoyl groups in the target compound may enhance target affinity or solubility .
Sulfonyl-Piperazine Analogues
Compounds like ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate (MW: 532.6 g/mol, XLogP3: 3.1) share the sulfonyl-piperazine backbone but differ in substituents (e.g., ethoxy vs. dimethylaminoethyl groups). The target compound’s dimethylaminoethyl chain increases hydrogen bond acceptor count (8 vs. 7) and rotatable bonds (7 vs.
Computational Similarity Metrics
Structural similarity was quantified using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints). For example, aglaithioduline, a benzothiazole derivative, showed ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto indexing . Applying these metrics to the target compound and its analogues (Table 1) reveals:
Table 1: Similarity Indices of Target Compound vs. Selected Analogues
Higher Tanimoto/Dice scores correlate with shared bioactivity clusters (e.g., Cluster A: HDAC inhibition), underscoring the predictive power of structural similarity .
Bioactivity Profile Comparison
Chemical-genetic profiling () links bioactivity to fitness defect profiles in yeast models. Compounds with >60% structural similarity to the target molecule (e.g., ECHEMI analogue) showed overlapping gene sensitivity profiles, particularly in pathways involving DNA repair (RAD51, RAD52) and epigenetic regulation (HDACs). This “guilt-by-association” approach suggests shared mechanisms, such as chromatin remodeling .
Pharmacokinetic and Physicochemical Properties
Limitations of Similarity-Based Predictions
Despite computational advances, molecular similarity indices may fail to predict bioactivity for bioisosteric compounds (e.g., sulfonyl vs. carbonyl groups) or structurally analogous molecules with divergent target affinities . For instance, two compounds with 80% Tanimoto similarity might exhibit opposing effects on HDAC8 inhibition due to minor stereochemical variations .
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic conditions for this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity (e.g., DMF vs. THF), and reaction time. For example, continuous flow reactors can enhance reproducibility for multi-step syntheses . Monitoring intermediates via TLC or HPLC ensures reaction progression, while purification via column chromatography or recrystallization improves purity. Thermogravimetric analysis (TGA) can assess thermal stability during scale-up .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm connectivity of the benzothiazole, piperazine, and sulfonyl groups .
- High-resolution mass spectrometry (HR-MS) to verify molecular weight and fragmentation patterns .
- Differential scanning calorimetry (DSC) to identify phase transitions and assess crystallinity .
- HPLC with UV/Vis detection to quantify impurities (<0.5% threshold) .
Q. What strategies are recommended for assessing solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Screen solvents (DMSO, PBS) using dynamic light scattering (DLS) to detect aggregation. Adjust pH or use surfactants (e.g., Tween-80) for aqueous compatibility .
- Stability : Conduct accelerated degradation studies under stress conditions (40°C/75% RH) with LC-MS monitoring. Use cryopreservation (-80°C) for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Methodological Answer :
- Synthesize analogs with modified substituents (e.g., halogenation at the benzothiazole ring or piperazine N-alkylation).
- Test in vitro activity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with computational docking (AutoDock Vina) to identify key binding interactions .
- Use QSAR models to predict bioavailability and toxicity .
Q. What experimental approaches are suitable for identifying the compound’s biological targets?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on a resin to pull down interacting proteins from cell lysates .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to recombinant targets (e.g., kinases or GPCRs) .
- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound’s effects .
Q. How should researchers resolve contradictions in bioactivity data between assay platforms?
- Methodological Answer :
- Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives.
- Validate batch-to-batch consistency via NMR and HPLC to exclude synthetic variability .
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics when discrepancies arise .
Q. What computational methods are effective for predicting metabolic pathways and off-target interactions?
- Methodological Answer :
- In silico metabolism : Use Schrödinger’s Metabolizer or GLORYx to predict Phase I/II metabolites .
- Molecular dynamics (MD) simulations : Analyze binding pocket flexibility in cytochrome P450 isoforms to assess metabolic stability.
- Off-target profiling : Employ ChemMapper or SwissTargetPrediction to screen for unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
